molecular formula C10H9NO3 B7966309 4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B7966309
M. Wt: 191.18 g/mol
InChI Key: VYOPZMJTHXGKID-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a functionalized tetrahydroquinoline derivative of significant interest in medicinal and organic chemistry. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, found in a wide array of bioactive molecules and natural products . This core structure is present in compounds with diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and antihypertensive properties . Furthermore, related tetrahydroquinoline-2-carboxylic acids have been investigated as potent inhibitors of angiotensin-converting enzyme (ACE), highlighting the therapeutic potential of this molecular class in treating conditions like hypertension . As a building block, this compound is valuable for constructing more complex molecular architectures. It can be utilized in domino or cascade reactions, which are efficient synthetic strategies for generating complex heterocyclic scaffolds with high atom economy and selectivity . The presence of both a carboxylic acid and a carbonyl group on the heterocyclic ring makes it a versatile synthon for further chemical modifications, including the development of novel hybrid molecules for biological evaluation. This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-4,8,11H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOPZMJTHXGKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions. For instance, the reaction of anthranilic acid with ethyl acetoacetate in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, such as 2-hydroxyquinoline and 4-hydroxyquinoline, which have significant biological and pharmaceutical applications .

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as integrase, which is crucial for the replication of viruses like HIV. Additionally, it can modulate neurotransmitter receptors, providing neuroprotective effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

  • Oxo vs. Hydroxy Substitution: The 4-oxo group in the target compound enhances electrophilicity at the carbonyl carbon compared to 4-hydroxy analogs, influencing reactivity in nucleophilic additions.
  • Dihydro vs. Tetrahydro Cores: Dihydroquinolines (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) retain partial aromaticity, leading to higher acidity (pKa ~3.5–4.0) compared to tetrahydro derivatives (pKa ~4.5–5.0) .
  • Carboxylic Acid Position : The 2-carboxylic acid substituent in the target compound may sterically hinder interactions with biological targets compared to 3- or 4-carboxylic acid analogs, which are more prevalent in ligand-binding studies .

Key Research Findings

Synthetic Accessibility: Esters of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids are understudied despite scalable synthesis routes, presenting opportunities for derivative exploration .

Conformational Constraints : Cyclopropane-fused derivatives exhibit enhanced binding specificity due to restricted rotation, a strategy applicable to the target compound .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodCatalystTemp. (K)Yield (%)Reference
KI-catalyzed cyclizationKI34375-85
Anhydride condensationNone29860-70

How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, carbonyl carbons (C=O) appear at δ 170-180 ppm, while aromatic protons resonate at δ 6.5-8.5 ppm .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O5—H5a⋯O1 and O3—H3⋯O4 interactions) and π-stacking distances (3.34 Å) in crystal lattices .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) .

What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill management : Neutralize with dry sand or alcohol-resistant foam; avoid environmental release .

How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values) .
  • Anticancer screens : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Data interpretation : Compare IC₅₀ values with control drugs (e.g., ciprofloxacin for antimicrobial activity) .

Advanced Research Questions

What mechanistic insights explain regioselectivity in its synthesis?

Methodological Answer:
Regioselectivity arises from electronic and steric effects:

  • Electrophilic attack : Electron-rich positions (e.g., para to methoxy groups) favor cyclization .
  • Steric hindrance : Bulky substituents (e.g., cyclohexyl) direct reactions to less hindered sites .
    Validation : Isotopic labeling (e.g., 13C^{13}C) tracks reaction pathways, while DFT calculations model transition states .

How can structure-activity relationships (SAR) guide optimization for pharmacological applications?

Methodological Answer:

  • Modify substituents : Introduce halogens (e.g., F, Cl) at position 6 to enhance antimicrobial potency .
  • Carboxylic acid bioisosteres : Replace -COOH with tetrazole to improve bioavailability .
    Table 2: SAR of Key Derivatives
DerivativeActivity (MIC, μg/mL)TargetReference
6-Fluoro-substituted2.5 (E. coli)DNA gyrase
Tetrazole analog1.8 (S. aureus)Membrane disruptor

How can contradictory NMR data be resolved in structural assignments?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons. For example, HMBC cross-peaks between H-2 and C-4 confirm carbonyl positioning .
  • Variable temperature NMR : Resolve overlapping signals by analyzing shifts at 25°C vs. 40°C .
  • Crystallographic validation : Compare NMR-predicted structures with X-ray data .

What computational methods predict intermolecular interactions in crystal packing?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate π-π stacking and hydrogen-bonding networks (e.g., GROMACS software) .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., O⋯H contacts = 25%, C⋯C = 40%) .
  • Docking studies : Predict binding to biological targets (e.g., DNA gyrase) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 2
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4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

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